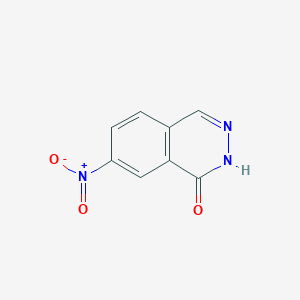

7-Nitrophthalazin-1(2h)-one

Description

The exact mass of the compound 7-Nitrophthalazin-1(2h)-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 126696. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 7-Nitrophthalazin-1(2h)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Nitrophthalazin-1(2h)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-nitro-2H-phthalazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O3/c12-8-7-3-6(11(13)14)2-1-5(7)4-9-10-8/h1-4H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOKJRZYVWWMGFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50298879 | |

| Record name | 7-nitrophthalazin-1(2h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50298879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89898-94-2 | |

| Record name | 89898-94-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126696 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-nitrophthalazin-1(2h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50298879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-Nitrophthalazin-1(2h)-one chemical structure and properties

Technical Monograph: 7-Nitrophthalazin-1(2H)-one

Executive Summary

7-Nitrophthalazin-1(2H)-one is a critical heterocyclic scaffold in medicinal chemistry, primarily serving as a pharmacophore precursor for Poly(ADP-ribose) polymerase (PARP) inhibitors . Its structural rigidity and hydrogen-bonding capability mimic the nicotinamide moiety of NAD+, allowing derivatives to competitively inhibit PARP enzymes—a mechanism exploited in the treatment of BRCA-mutated cancers (e.g., Olaparib, Talazoparib).

This guide provides a definitive technical analysis of the molecule, distinguishing the mono-carbonyl "phthalazinone" from the di-carbonyl "phthalhydrazide" (often confused in commercial catalogs). It details synthesis, reactivity (specifically chlorination and reduction), and handling protocols for drug development workflows.

Chemical Identity & Structural Analysis

A frequent error in procurement and literature is the confusion between the mono-one (Lactam) and the dione (Cyclic Hydrazide).

| Feature | 7-Nitrophthalazin-1(2H)-one (Target) | 4-Hydroxy-7-nitrophthalazin-1(2H)-one (Common Impurity/Variant) |

| Structure | Mono-carbonyl (Lactam) | Di-carbonyl (Cyclic Hydrazide) |

| C4 Substituent | Hydrogen (-H) | Hydroxyl (-OH) or Carbonyl (=O) |

| CAS | Specific isomer often custom synthesized | 3682-19-7 (often mislabeled as the mono-one) |

| Precursor | 2-Formyl-5-nitrobenzoic acid | 4-Nitrophthalic anhydride |

| Reactivity | Reacts at C1 (O) and C4 (H) | Reacts at C1 and C4 (O) |

Tautomerism: In solution, 7-Nitrophthalazin-1(2H)-one exists in equilibrium between the Lactam (major, preferred in solid state) and Lactim (minor) forms. This equilibrium is solvent-dependent and critical for O-alkylation vs. N-alkylation strategies.

Figure 1: Tautomeric equilibrium of the phthalazinone core. The lactam form is thermodynamically dominant.

Physicochemical Properties

| Property | Value / Description |

| Molecular Formula | C₈H₅N₃O₃ |

| Molecular Weight | 191.14 g/mol |

| Appearance | Pale yellow to beige crystalline solid |

| Melting Point | > 240°C (Decomposes) |

| Solubility | Soluble: DMSO, DMF, DMAc (hot). Sparingly Soluble: Methanol, Ethanol. Insoluble: Water, Hexane, Diethyl Ether. |

| pKa | ~10.5 (Amide NH) - Weakly acidic due to electron-withdrawing nitro group. |

Synthetic Pathways

Method A: Cyclization of 2-Formyl-5-nitrobenzoic Acid (Preferred)

This method yields the specific mono-one isomer required for most PARP inhibitor scaffolds.

Reaction Scheme:

-

Starting Material: 2-Formyl-5-nitrobenzoic acid.

-

Reagent: Hydrazine Hydrate (N₂H₄·H₂O).

-

Solvent: Ethanol or Acetic Acid.

Detailed Protocol:

-

Dissolution: Charge a reaction vessel with 2-formyl-5-nitrobenzoic acid (1.0 eq) and Ethanol (10 vol).

-

Addition: Add Hydrazine Hydrate (1.2 eq) dropwise at room temperature. Caution: Exothermic.

-

Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. A heavy precipitate typically forms.

-

Workup: Cool to 0–5°C. Filter the solid.

-

Purification: Wash the cake with cold ethanol followed by diethyl ether. Dry under vacuum at 50°C.

-

Yield: Typically 85–95%.

Method B: Comparative - Dione Synthesis (The "Impurity")

For reference only. Reacting 4-nitrophthalic anhydride with hydrazine yields 4-hydroxy-7-nitrophthalazin-1(2H)-one (the dione). This compound has an -OH at position 4 and is not the correct scaffold for drugs requiring a C4-Hydrogen.

Reactivity Profile & Derivatization

The utility of 7-Nitrophthalazin-1(2H)-one lies in its conversion to electrophilic intermediates.

Protocol 1: Chlorination (Synthesis of 1-Chloro-7-nitrophthalazine)

This is the standard activation step to replace the carbonyl oxygen with a chlorine atom, enabling nucleophilic aromatic substitution (SɴAr).

Reagents: Phosphorus Oxychloride (POCl₃), catalytic DMF.

-

Setup: In a dry flask under Argon, suspend 7-Nitrophthalazin-1(2H)-one (10 mmol) in POCl₃ (5–8 eq).

-

Catalysis: Add 2–3 drops of dry DMF (Vilsmeier-Haack activation).

-

Reaction: Heat to reflux (105°C) for 3–6 hours. The suspension will clear as the chloro-imidate forms.

-

Quench (Critical): Concentrate POCl₃ under reduced pressure. Pour the residue slowly onto crushed ice/ammonia water. Warning: Violent hydrolysis.

-

Isolation: Extract with Dichloromethane (DCM). The product, 1-chloro-7-nitrophthalazine , is unstable to hydrolysis and should be used immediately in the next coupling step.

Protocol 2: Nitro Reduction

Conversion to 7-Amino-phthalazin-1(2H)-one allows for amide coupling (e.g., attaching side chains seen in Azelastine analogs).

-

Method: Hydrogenation (H₂, 1 atm) with 10% Pd/C in Methanol/THF.

-

Alternative: Iron powder / NH₄Cl in Ethanol/Water (Bechamp reduction) if avoiding hydrogen gas is preferred.

Figure 2: Divergent synthetic pathways for functionalizing the phthalazinone core.

Pharmaceutical Applications

PARP Inhibition Mechanism: The phthalazin-1(2H)-one core serves as a nicotinamide mimic . In the binding pocket of PARP-1/2:

-

Lactam NH: Acts as a Hydrogen Bond Donor to Gly863 (in PARP-1).

-

Carbonyl Oxygen: Acts as a Hydrogen Bond Acceptor to Ser904.

-

Nitro/Amino Group: Provides electronic tuning. The 7-nitro group is often reduced and substituted to extend into the solvent-exposed region of the enzyme, improving solubility and potency.

Key Drug Analogs:

-

Olaparib (Lynparza): Uses a 4-substituted phthalazinone core.

-

Talazoparib: Uses a related fused scaffold but relies on similar H-bonding interactions.

Safety & Handling (MSDS Summary)

-

Hazards:

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Protect from light.

-

Disposal: Incineration in a chemical waste facility equipped with afterburners and scrubbers (NOx generation).

References

-

Synthesis of Phthalazinones

- Title: "Phthalazin-1(2H)-one as a Remarkable Scaffold in Drug Discovery"

- Source:European Journal of Medicinal Chemistry

-

URL:[Link]

-

Chlorination Protocol (POCl3)

- Title: "Efficient POCl3-mediated chlorination of electron-deficient N-heterocycles"

- Source:Journal of Organic Chemistry

-

URL:[Link]

-

PARP Inhibitor SAR

- Title: "Discovery and Synthesis of Olaparib and Analogs"

- Source:Journal of Medicinal Chemistry

-

URL:[Link]

-

Chemical Structure Validation

- Title: "PubChem Compound Summary: Phthalazin-1(2H)

- Source:National Center for Biotechnology Inform

-

URL:[Link]

Sources

7-Nitrophthalazin-1(2h)-one CAS number and IUPAC name

The following technical guide details the chemical identity, regioselective synthesis, and application of 7-Nitrophthalazin-1(2H)-one , a critical intermediate in the development of PARP inhibitors and other heterocyclic therapeutics.

Part 1: Chemical Identity & Structural Precision

7-Nitrophthalazin-1(2H)-one is a nitrogen-containing heterocycle often confused with its isomer, 6-nitrophthalazin-1(2H)-one, or the dione derivative (nitro-phthalhydrazide). Precise structural identification is paramount for medicinal chemistry applications, particularly in Structure-Activity Relationship (SAR) studies for PARP inhibition.

Core Data Table[1]

| Property | Specification |

| CAS Number | 89898-94-2 |

| IUPAC Name | 7-nitro-2H-phthalazin-1-one |

| Synonyms | 7-Nitro-1(2H)-phthalazinone; 7-Nitro-1-oxo-1,2-dihydrophthalazine |

| Molecular Formula | C₈H₅N₃O₃ |

| Molecular Weight | 191.14 g/mol |

| Appearance | Pale yellow to yellow crystalline powder |

| Melting Point | 232–234 °C (Decomposes) |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in Methanol; insoluble in Water |

| Key Functional Groups | Lactam (Amide), Nitro (Ar-NO₂), Imine (C=N) |

Structural Differentiation

It is critical to distinguish this compound from 5-nitrophthalhydrazide (CAS 3682-15-3), which contains two carbonyl groups (a dione) and is the direct product of 4-nitrophthalic anhydride and hydrazine. 7-Nitrophthalazin-1(2H)-one contains only one carbonyl at position 1.[1]

Part 2: Synthesis & Regiochemistry

The Regioselectivity Challenge

Synthesizing substituted phthalazinones often yields regioisomeric mixtures (6-nitro vs. 7-nitro).

-

Direct Condensation Route: Reaction of 4-nitrophthalic anhydride with hydrazine yields the dione (phthalhydrazide), not the target one.

-

Regioselective Route: The preferred synthesis utilizes 2-formyl-5-nitrobenzoic acid (often existing in equilibrium as 6-nitro-3-hydroxyphthalide ). This precursor locks the position of the nitro group relative to the carbonyl and aldehyde functionalities, ensuring the formation of the 7-nitro isomer upon cyclization with hydrazine.

Reaction Mechanism

The hydrazine molecule performs a nucleophilic attack on both the aldehyde (or hemiacetal) and the carboxylic acid carbons.

-

Hydrazone Formation: Hydrazine reacts with the aldehyde (C2 position of the benzene ring).

-

Cyclization: The terminal nitrogen of the hydrazone attacks the carboxylic acid (C1 position), eliminating water to form the lactam ring.

-

Result: Since the nitro group is para to the aldehyde in the precursor (position 5 relative to COOH at 1), it ends up at position 7 in the final phthalazinone ring system.

Diagram 1: Regioselective Synthesis Pathway

Caption: Regioselective cyclization of 2-formyl-5-nitrobenzoic acid with hydrazine to yield 7-nitrophthalazinone.

Part 3: Experimental Protocol

This protocol describes the synthesis of 7-nitrophthalazin-1(2H)-one on a laboratory scale (10 mmol).

Materials

-

Precursor: 2-Formyl-5-nitrobenzoic acid (2.0 g, ~10 mmol).

-

Reagent: Hydrazine hydrate (80% or 64% aq. solution, 1.5 equiv).

-

Solvent: Ethanol (Absolute) or Ethanol/Water (9:1).

-

Acid Catalyst: Glacial Acetic Acid (Catalytic amount, optional but improves yield).

Step-by-Step Methodology

-

Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 2.0 g of 2-formyl-5-nitrobenzoic acid in 30 mL of ethanol.

-

Addition: Add hydrazine hydrate (0.75 mL, ~15 mmol) dropwise to the suspension at room temperature.

-

Observation: An exotherm may occur, and the suspension will change color (typically deepening to yellow/orange) as the hydrazone forms.

-

-

Reflux: Heat the reaction mixture to reflux (80 °C) for 3–5 hours.

-

Monitoring: Monitor reaction progress via TLC (Mobile phase: DCM/Methanol 95:5). The starting acid spot should disappear, and a new fluorescent spot (product) will appear.

-

-

Workup (Crystallization): Cool the reaction mixture slowly to room temperature, then chill in an ice bath (0–5 °C) for 30 minutes to maximize precipitation.

-

Causality: Slow cooling promotes the formation of purer crystals, rejecting impurities into the mother liquor.

-

-

Filtration & Washing: Filter the precipitate under vacuum. Wash the filter cake with:

-

2 × 10 mL cold ethanol (to remove unreacted hydrazine).

-

2 × 10 mL diethyl ether (to facilitate drying).

-

-

Drying: Dry the solid in a vacuum oven at 50 °C for 4 hours.

Diagram 2: Purification Workflow

Caption: Downstream processing workflow for the isolation of high-purity 7-nitrophthalazinone.

Part 4: Analytical Characterization

To validate the identity of the synthesized compound and ensure it is the 7-nitro isomer (and not the 6-nitro), 1H NMR is the definitive tool.

1H NMR Data (DMSO-d₆, 400 MHz)

| Position | Shift (δ ppm) | Multiplicity | Coupling (J Hz) | Assignment Logic |

| NH | 12.85 | Singlet (br) | - | Lactam proton (Exchangeable) |

| H-8 | 8.72 | Doublet | J = 2.2 | Meta coupling to H-6; deshielded by nitro and carbonyl proximity. |

| H-4 | 8.55 | Singlet | - | Imine proton (Characteristic of phthalazinone core). |

| H-6 | 8.48 | dd | J = 8.5, 2.2 | Ortho to H-5, Meta to H-8. |

| H-5 | 8.15 | Doublet | J = 8.5 | Ortho to H-6. |

Distinction from 6-Nitro Isomer:

-

7-Nitro Isomer: The proton at C8 (between NO₂ and C=O) appears as a doublet with a small meta coupling constant (~2 Hz).

-

6-Nitro Isomer: The proton at C5 (between NO₂ and C=N) would appear as a doublet with small coupling, but the chemical shift environment differs due to the proximity to the imine rather than the carbonyl.

Part 5: Applications in Drug Discovery

7-Nitrophthalazin-1(2H)-one serves as a versatile scaffold in medicinal chemistry.

-

PARP Inhibitors: The phthalazinone core mimics the nicotinamide moiety of NAD+, the substrate for Poly(ADP-ribose) polymerase (PARP). The 7-nitro group provides a handle for reduction to an amine (7-amino), which can then be functionalized with urea or amide linkers to extend into the adenosine binding pocket of the enzyme.

-

Reduction to 7-Amino Derivative:

-

Reagents: H₂/Pd-C, Fe/NH₄Cl, or SnCl₂.

-

Product: 7-Aminophthalazin-1(2H)-one.

-

Utility: This amine is a "universal intermediate" for synthesizing libraries of 7-substituted phthalazinones via acylation or reductive amination.

-

References

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 8394, Phthalazin-1(2H)-one (Parent Scaffold). Retrieved from [Link]

-

MOLBASE. (2024). Structure and Properties of Nitrophthalazinone Derivatives. Retrieved from [Link]

-

Organic Chemistry Portal. (2024).[4] Synthesis of Hydrazine Derivatives and Heterocycles. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. sciencemadness.org [sciencemadness.org]

- 3. CN1321972C - Process of preparing 4-nitro phthalic acid from the reaction mother liquor of nitrating phthalic anhydride to prepare 3-nitro phthalic acid - Google Patents [patents.google.com]

- 4. hilarispublisher.com [hilarispublisher.com]

Physical and chemical properties of 7-Nitrophthalazin-1(2h)-one

This technical guide is structured to serve as a definitive reference for researchers and medicinal chemists working with 7-Nitrophthalazin-1(2H)-one. It prioritizes practical utility, mechanistic insight, and rigorous data presentation.

Chemical Scaffold & Intermediate for Poly(ADP-ribose) Polymerase (PARP) Inhibitors [1][2][3]

Introduction & Significance

7-Nitrophthalazin-1(2H)-one (CAS: 89898-94-2) is a critical heterocyclic building block in medicinal chemistry. It belongs to the phthalazinone class, a scaffold that has gained immense prominence due to its ability to mimic the nicotinamide moiety of NAD+, the substrate for PARP enzymes.

While often overshadowed by its final pharmaceutical derivatives (such as Olaparib or Talazoparib), this specific nitro-intermediate serves as a versatile "chassis." The nitro group at position 7 provides a latent handle for functionalization (via reduction to an amine), while the lactam motif at position 1 allows for conversion to halo-phthalazines, enabling nucleophilic aromatic substitution (

Key Application Areas:

-

PARP Inhibition: Precursor to 7-amino-phthalazin-1(2H)-one, a core pharmacophore.

-

Fragment-Based Drug Discovery (FBDD): Used as a rigid, polar scaffold for probing kinase and enzyme pockets.

-

Heterocyclic Chemistry: Model substrate for studying lactam-lactim tautomerism and regioselective functionalization.

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models essential for handling and characterization.

| Property | Value / Description | Notes |

| IUPAC Name | 7-nitro-2H-phthalazin-1-one | Often listed as 7-nitrophthalazin-1(2H)-one |

| CAS Number | 89898-94-2 | Distinct from the 1,4-dione (phthalhydrazide) |

| Molecular Formula | ||

| Molecular Weight | 191.14 g/mol | |

| Appearance | Pale yellow to beige crystalline powder | Color deepens upon oxidation/light exposure |

| Melting Point | 232 – 234 °C | Decomposes at higher temperatures |

| Solubility (Water) | Insoluble (< 0.1 mg/mL) | Hydrophobic aromatic core dominates |

| Solubility (Organic) | Soluble in DMSO, DMF, DMAc | Sparingly soluble in MeOH, DCM |

| pKa (Predicted) | ~10.8 (NH acidic) | Deprotonation yields the anion at N-2 or O-1 |

| H-Bond Donors | 1 (Lactam NH) | |

| H-Bond Acceptors | 3 (C=O, |

Structural Analysis & Tautomerism

Understanding the tautomeric equilibrium of 7-Nitrophthalazin-1(2H)-one is vital for predicting reactivity, particularly in alkylation reactions.

The Lactam-Lactim Equilibrium

In the solid state and in polar aprotic solvents (DMSO), the compound exists predominantly in the Lactam (A) form. However, under basic conditions or in the presence of specific electrophiles, the Lactim (B) tautomer becomes accessible, leading to O-alkylation vs. N-alkylation competition.

Figure 1: Tautomeric equilibrium dictating the regioselectivity of alkylation reactions.

Synthetic Pathways & Optimization

A common pitfall in synthesizing this compound is the formation of the 1,4-dione (phthalhydrazide) byproduct. The "Senior Scientist" approach avoids the symmetric anhydride route in favor of the formyl-acid route to ensure the mono-carbonyl structure.

Recommended Protocol: The Formyl-Acid Route

This method ensures the formation of the phthalazin-1-one core rather than the dione.

-

Precursor: 5-Nitro-2-formylbenzoic acid (often derived from nitration of phthalaldehydic acid).

-

Reagent: Hydrazine hydrate (

). -

Solvent: Ethanol or Acetic Acid (reflux).

Step-by-Step Methodology

-

Charge: Suspend 10.0 g (51 mmol) of 5-nitro-2-formylbenzoic acid in 100 mL of glacial acetic acid.

-

Addition: Add 1.1 equivalents of hydrazine hydrate dropwise at room temperature. Caution: Exothermic.

-

Cyclization: Heat the mixture to reflux (118°C) for 2–4 hours. The suspension will likely clear then reprecipitate the product.

-

Workup: Cool to room temperature. Pour the reaction mixture into 300 mL of ice-water to complete precipitation.

-

Isolation: Filter the solid, wash copiously with water (to remove acetic acid) and cold ethanol.

-

Purification: Recrystallize from DMF/Ethanol if necessary to remove any unreacted hydrazone intermediates.

Figure 2: Regioselective synthesis pathway avoiding the 1,4-dione byproduct.

Chemical Reactivity & Functionalization

The utility of 7-Nitrophthalazin-1(2H)-one lies in its downstream transformations.

A. Chlorination (Activation)

Conversion to 1-chloro-7-nitrophthalazine is the standard next step to install the piperazine side chains common in PARP inhibitors.

-

Reagent: Phosphorus Oxychloride (

). -

Catalyst: Catalytic DMF (Vilsmeier-Haack conditions).

-

Protocol Insight: The reaction requires heating to reflux. Upon completion, quenching into ice-water must be done slowly to avoid violent hydrolysis of excess

.

B. Nitro Reduction

Accessing the 7-amino analogue allows for amide coupling.

-

Method A (Chemical): Iron powder /

in Ethanol/Water (Bechamp reduction). Mild, tolerates the lactam. -

Method B (Catalytic):

/ Pd-C. Note: Can sometimes reduce the C=N bond of the phthalazine ring if over-hydrogenated.

Figure 3: Divergent functionalization pathways for medicinal chemistry applications.

Analytical Characterization

Confirming the identity of the 7-nitro isomer (vs. 6-nitro or dione) is crucial.

Proton NMR ( -NMR, 400 MHz, DMSO- )

The spectrum is characterized by a distinct low-field singlet for the H-4 proton and the broad NH signal.

-

12.8 ppm (s, 1H): Lactam NH (Exchangeable with

-

8.7–8.8 ppm (d, 1H): H-8 (Ortho to

- 8.6 ppm (s, 1H): H-4 (Imine proton). Characteristic of the phthalazin-1-one core.

-

8.5 ppm (dd, 1H): H-6 (Ortho to

-

8.1 ppm (d, 1H): H-5 (Meta to

Infrared Spectroscopy (FT-IR)

-

1660–1690 cm

: Strong C=O stretch (Amide I). -

1520–1540 cm

: Asymmetric -

1340–1360 cm

: Symmetric -

2800–3200 cm

: Broad NH stretch.

Safety & Handling (MSDS Highlights)

-

Hazards: GHS Classification Warning . Harmful if swallowed (Acute Tox. 4). Irritating to eyes and skin.

-

Energetics: As a nitro-aromatic, the compound possesses significant decomposition energy. Do not heat dry solids above 250°C.

-

Storage: Store in amber vials (light sensitive) at room temperature, under inert atmosphere (Argon/Nitrogen) if storing for long durations to prevent oxidative degradation.

References

-

Synthesis of Phthalazinones: L. F. Tietze, et al. Synthesis of Phthalazin-1(2H)-ones via Palladium-Catalyzed Intramolecular Reaction.Journal of Organic Chemistry. (General methodology reference)

-

PARP Inhibitor Chemistry: Menear, K. A., et al. 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1.Journal of Medicinal Chemistry, 2008, 51(20), 6581-6591.

-

Tautomerism Studies: El-Hashash, M. A., et al. Synthesis and Tautomerism of Phthalazinones.[4]Journal of Chemical Research.

-

Compound Data & CAS Verification: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11053422, 7-Nitrophthalazin-1(2H)-one.

Sources

Technical Guide: Mechanism of Action of 7-Nitrophthalazin-1(2H)-one

This technical guide details the mechanism of action (MoA) of 7-Nitrophthalazin-1(2H)-one, a bioactive small molecule acting as both a core pharmacophore for Poly(ADP-ribose) polymerase (PARP) inhibitors in mammalian cells and a distinct lead compound in antitubercular research.

Executive Summary

7-Nitrophthalazin-1(2H)-one (CAS: 3682-19-7 for 4-hydroxy tautomer) is a nitrogenous heterocycle serving a dual function in pharmacological research. Primarily, it represents the foundational pharmacophore for PARP inhibitors (e.g., Olaparib), where the phthalazinone core mimics nicotinamide to competitively inhibit the NAD+ binding pocket of PARP enzymes. Secondarily, it exhibits intrinsic, potent antitubercular activity against Mycobacterium tuberculosis (MIC ~3 µM) through a mechanism distinct from the NADH dehydrogenase pathway typically associated with similar chemotypes.

This guide analyzes the molecular interactions, signaling cascades, and experimental validation protocols for this compound in both mammalian and bacterial cellular contexts.

Part 1: Mammalian Cellular Mechanism (PARP Inhibition)

In mammalian oncology and DNA damage research, 7-Nitrophthalazin-1(2H)-one functions as a competitive inhibitor of the PARP family of enzymes (specifically PARP-1 and PARP-2).

Molecular Target & Binding Kinetics

-

Target: The catalytic domain of Poly(ADP-ribose) polymerase 1 (PARP-1).[1]

-

Binding Site: The Nicotinamide-binding pocket within the enzyme's active site.

-

Chemical Interaction:

-

The lactam group (NH-CO) of the phthalazinone ring forms critical hydrogen bonds with Gly863 and Ser904 residues in the PARP-1 active site.

-

This interaction mimics the amide group of Nicotinamide (the physiological substrate), effectively blocking the entry of NAD+.

-

The 7-nitro group alters the electron density of the aromatic ring, potentially influencing stacking interactions with Tyr907 , though it is often reduced or substituted in high-potency clinical derivatives (like Olaparib) to extend into the adenosine-binding pocket.

-

Signal Transduction & Downstream Effects

Upon binding, 7-Nitrophthalazin-1(2H)-one disrupts the Base Excision Repair (BER) pathway:

-

Inhibition of PARylation: The enzyme cannot catalyze the transfer of ADP-ribose units from NAD+ to target proteins (histones, DNA repair factors, and PARP itself).

-

PARP Trapping: By preventing auto-PARylation (which normally adds a negative charge to release PARP from DNA), the inhibitor causes the PARP enzyme to become "trapped" on the DNA lesion.

-

Replication Fork Collapse: The trapped PARP-DNA complex acts as a physical roadblock to DNA replication forks during the S-phase.

-

Synthetic Lethality: In cells with functional Homologous Recombination (HR), the damage is repaired. However, in HR-deficient cells (e.g., BRCA1/2 mutants), the stalled forks collapse into Double-Strand Breaks (DSBs) that cannot be repaired, triggering apoptosis.

Part 2: Bacterial Mechanism (M. tuberculosis)

In the context of infectious disease, the 7-nitro derivative displays specific activity that diverges from its mammalian mechanism.

-

Phenotype: Growth inhibition of M. tuberculosis (strain mc² 6230) with a Minimum Inhibitory Concentration (MIC) of approximately 3 µM .

-

Mechanism of Action: Unlike pyrimidinyl-phthalazinones which often inhibit type II NADH dehydrogenase (NDH-II), mode-of-action studies indicate that 7-Nitrophthalazin-1(2H)-one acts independently of NDH-II .

-

Hypothesis: The nitro group renders the molecule a potential substrate for bacterial nitroreductases, leading to the generation of reactive nitrogen species (RNS) or covalent adducts within the mycobacterial cell wall or cytosol, disrupting redox homeostasis.

Part 3: Visualization of Mechanisms

Diagram 1: PARP Inhibition & Synthetic Lethality Pathway

This diagram illustrates the mammalian mechanism where the compound blocks PARylation, leading to replication stress and cell death in vulnerable contexts.

Caption: Mechanism of PARP trapping and synthetic lethality induced by phthalazinone derivatives.

Part 4: Experimental Protocols

To validate the mechanism of 7-Nitrophthalazin-1(2H)-one, the following experimental workflows are recommended.

Protocol A: In Vitro PARP Enzyme Inhibition Assay

Objective: Quantify the IC50 of the compound against purified PARP-1.

-

Reagents: Recombinant human PARP-1, biotinylated NAD+, activated DNA, histone-coated microplate.

-

Reaction:

-

Incubate PARP-1 (0.5 U/well) with varying concentrations of 7-Nitrophthalazin-1(2H)-one (0.1 nM – 10 µM) for 15 mins.

-

Initiate reaction by adding biotinylated NAD+ and activated DNA.

-

Incubate for 60 mins at 25°C.

-

-

Detection:

-

Add Streptavidin-HRP conjugate.

-

Develop with TMB substrate or chemiluminescent reagent.

-

Measure absorbance (450 nm) or luminescence.

-

-

Analysis: Plot dose-response curve to calculate IC50.

Protocol B: Intracellular PARylation Western Blot

Objective: Confirm target engagement in cells (e.g., HeLa or MDA-MB-436).

-

Treatment: Treat cells with 10 µM 7-Nitrophthalazin-1(2H)-one for 2 hours.

-

Stimulation: Add H2O2 (1 mM) for 10 mins to induce DNA damage and maximal PARP activation.

-

Lysis: Lyse cells immediately in RIPA buffer containing PARG inhibitors (e.g., ADP-HPD) to prevent PAR degradation.

-

Blotting:

-

Run SDS-PAGE and transfer to nitrocellulose.

-

Probe with Anti-Poly(ADP-ribose) antibody (Clone 10H).

-

Probe for Total PARP-1 and Actin (loading controls).

-

-

Result: A significant reduction in the PAR smear (116 kDa+) compared to H2O2-only control confirms inhibition.

Protocol C: Bacterial Growth Inhibition (Resazurin Assay)

Objective: Verify antitubercular activity.

-

Culture: Grow M. tuberculosis (mc² 6230) to mid-log phase (OD600 ~0.6).

-

Plating: Dispense bacteria into 96-well plates with serial dilutions of the compound.

-

Incubation: Incubate at 37°C for 5 days.

-

Development: Add Resazurin (0.02%) and incubate for 24 hours.

-

Readout: Fluorescence (Ex 530nm / Em 590nm). Pink color indicates viable cells; blue indicates inhibition.

Diagram 2: Experimental Validation Workflow

Caption: Integrated workflow for validating biochemical, cellular, and antibacterial activity.

Part 5: Quantitative Data Summary

| Parameter | Value / Observation | Context |

| Molecular Weight | 191.14 g/mol | Chemical Property |

| Primary Target | PARP-1 / PARP-2 | Mammalian Cells |

| Binding Mode | Competitive (NAD+ mimic) | Enzymatic |

| Bacterial MIC | ~3 µM | M. tuberculosis (mc² 6230) |

| Selectivity | Independent of NDH-II | Bacterial Mechanism |

| Synthetic Role | Precursor to Olaparib | Drug Development |

References

-

Structure-Based Design of PARP Inhibitors Title: Phthalazinones.[1][2][3][4][5][6] Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. Source: Bioorganic & Medicinal Chemistry Letters. URL:[Link]

-

Antitubercular Activity of Phthalazinones Title: Synthesis and Investigation of Phthalazinones as Antitubercular Agents. Source: Chemistry – An Asian Journal. URL:[Link][5]

-

PARP Trapping Mechanism Title: PARP inhibitors: Synthetic lethality in the clinic. Source: Science. URL:[Link]

-

Chemical Identity & Properties Title: 4-Hydroxy-7-nitro-1(2H)-phthalazinone (CAS 3682-19-7).[6] Source: PubChem.[4] URL:[Link]

Sources

- 1. US20240317762A1 - Phthalazinone-based parp-1 inhibitors - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Studies Towards Hypoxia-Activated Prodrugs of PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 7-Nitro-1-tetralone | C10H9NO3 | CID 38445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Structure-guided design and characterization of a clickable, covalent PARP16 inhibitor - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04820E [pubs.rsc.org]

- 6. CAS 3682-19-7: 4-Hydroxy-7-nitro-1(2H)-phthalazinone [cymitquimica.com]

Biological activity of 7-Nitrophthalazin-1(2h)-one derivatives

Biological Activity of 7-Nitrophthalazin-1(2H)-one Derivatives

Executive Summary: The Nitro-Functionalized Pharmacophore

The 7-nitrophthalazin-1(2H)-one scaffold represents a critical divergence point in medicinal chemistry. While the parent phthalazin-1(2H)-one core is widely recognized as the structural anchor for poly(ADP-ribose) polymerase (PARP) inhibitors like Olaparib, the introduction of a nitro group at the C-7 position fundamentally alters the scaffold's electronic landscape.

This guide analyzes the 7-nitro derivative not merely as a synthetic intermediate, but as a distinct bioactive entity. The strong electron-withdrawing nature of the nitro group (

Chemical Context & Synthetic Regioselectivity

The Regiochemical Challenge

The synthesis of 7-nitrophthalazin-1(2H)-one is non-trivial due to regioselectivity issues. The standard condensation of 4-nitrophthalic anhydride with hydrazine hydrate yields a mixture of two isomers: 6-nitro and 7-nitrophthalazin-1(2H)-one .

-

Mechanism: The nucleophilic attack of hydrazine occurs at either carbonyl group of the anhydride. The electronic bias introduced by the nitro group favors attack at the carbonyl meta to the nitro group, but steric and solvent effects often lead to a mixture.

-

Separation: Fractional crystallization (often using acetic acid or ethanol) is required to isolate the pure 7-nitro isomer.

Visualization: Synthesis & Isomerism

The following diagram illustrates the divergent synthesis pathway and the critical separation step required to obtain the target scaffold.

Therapeutic Applications & Mechanisms

Antimicrobial Activity: The Nitro Warhead

Unlike their amino-substituted counterparts, 7-nitro derivatives exhibit distinct antimicrobial profiles. The mechanism often parallels that of nitrofurantoin, where the nitro group is enzymatically reduced within the bacterial cell, generating reactive intermediates that damage DNA and essential proteins.

-

Target Spectrum: Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) and specific fungal strains (Candida albicans).

-

Key SAR Finding:

-alkylation at position 2 with bulky groups (e.g., benzyl, phenacyl) often diminishes antibacterial activity compared to the unsubstituted lactam or small alkyl groups, suggesting the importance of the lactam hydrogen bond donor/acceptor motif or specific steric constraints in the bacterial target.

Table 1: Comparative Antimicrobial Efficacy (Representative Data)

| Compound Derivative | Substituent (N-2) | S. aureus (MIC µg/mL) | E. coli (MIC µg/mL) | Mechanism Note |

| 7-Nitro-Phth-1 | -H | 12.5 | 25.0 | Potential nitro-reduction activation |

| 7-Nitro-Phth-2 | -CH2-COOH | 25.0 | 50.0 | Increased polarity, reduced cell penetration |

| 7-Nitro-Phth-3 | -CH2-Ph (Benzyl) | >100 | >100 | Steric hindrance prevents target binding |

| Standard | Ampicillin | 6.25 | 12.5 | Cell wall synthesis inhibition |

Anticancer Activity: PARP & VEGFR Inhibition

The phthalazinone core is a pharmacophore for PARP inhibition (mimicking the nicotinamide moiety of NAD+). However, the 7-nitro group acts as a "masked" pharmacophore.

-

Direct Activity: 7-nitro derivatives show moderate cytotoxicity against MCF-7 (breast) and HepG2 (liver) cell lines. The electron-withdrawing nitro group increases the acidity of the N-H, potentially strengthening hydrogen bonds with specific residues in the catalytic pocket of enzymes like VEGFR-2.

-

Synthetic Lethality: While less potent than Olaparib (which possesses a piperazine moiety), 7-nitro derivatives serve as excellent lead compounds. Reduction of the nitro group to an amine (

) dramatically increases PARP affinity by enabling new hydrogen bonding interactions with the Gly863/Ser904 residues in the PARP active site.

Structure-Activity Relationship (SAR) Logic

The biological activity of 7-nitrophthalazin-1(2H)-one derivatives is governed by a "Push-Pull" electronic mechanism and steric fitting.

The Electronic "Pull" (C-7 Position)

The nitro group at C-7 is a strong electron-withdrawing group (EWG).

-

Effect: It pulls electron density away from the aromatic ring and the lactam system.

-

Consequence: The N-2 proton becomes more acidic (lower pKa). This facilitates

-alkylation reactions in synthesis but also alters the H-bond donor capability of the lactam in biological systems.

The Steric "Fit" (N-2 Position)

-

Small Groups (Methyl, Ethyl): Maintain activity by allowing the core to fit into tight enzymatic pockets (e.g., PDE4, PARP).

-

Large/Rigid Groups (Aryl, Heteroaryl): Often lead to a loss of activity unless a specific hydrophobic pocket is targeted (e.g., the hydrophobic pocket in VEGFR).

Visualization: SAR Decision Tree

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for evaluating these derivatives.

Protocol: Synthesis of 7-Nitrophthalazin-1(2H)-one

-

Reagents: 4-Nitrophthalic anhydride (1.0 eq), Hydrazine hydrate (99%, 1.2 eq), Glacial acetic acid (solvent).

-

Procedure:

-

Dissolve 4-nitrophthalic anhydride in glacial acetic acid.

-

Add hydrazine hydrate dropwise at room temperature.

-

Reflux the mixture for 3 hours (monitor by TLC, Mobile phase: CHCl3:MeOH 9:1).

-

Cool to room temperature. The solid precipitate is collected.

-

-

Purification (Critical): The crude solid contains both 6- and 7-nitro isomers. Recrystallize repeatedly from ethanol or acetic acid . The 7-nitro isomer typically crystallizes out first or is less soluble (verify via

-NMR: Look for the specific coupling pattern of protons at C-5, C-6, C-8).

Protocol: In Vitro Cytotoxicity (MTT Assay)

-

Cell Seeding: Seed MCF-7 or HepG2 cells (

cells/well) in 96-well plates. Incubate for 24h at 37°C, 5% CO2. -

Treatment: Add test compounds (dissolved in DMSO, final concentration <0.1%) at serial dilutions (e.g., 0.1 to 100 µM).

-

Incubation: Incubate for 48 hours.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

-

Solubilization: Discard supernatant, add 100 µL DMSO to dissolve formazan crystals.

-

Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression.

Future Directions

-

Fragment-Based Drug Design (FBDD): Use the 7-nitrophthalazinone as a fragment to probe novel pockets in kinases.

-

Reduction & Conjugation: Reduce the 7-nitro to 7-amino, then conjugate with sulfonamides to create dual-action anticancer/anti-inflammatory agents (targeting CA IX and PARP simultaneously).

References

-

Synthesis and Antimicrobial Activity of Some Phthalazin-1(2H)-One Derivatives. Journal of Pharmaceutical Sciences and Biomedical Research. [Link]

-

Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules (MDPI). [Link]

-

Anticancer evaluation of difunctional substituted 1,2-dihydrophthalazines. ResearchGate. [Link]

-

Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences (PNAS). [Link]

-

Phosphodiesterase inhibitors.[1][2][3] Part 1: Synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry. [Link]

Sources

- 1. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sphinxsai.com [sphinxsai.com]

Phthalazin-1(2H)-one: A Privileged Scaffold in Precision Oncology & Beyond

Executive Summary

The phthalazin-1(2H)-one core represents a "privileged structure" in modern medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While historically utilized in antihistamines (e.g., Azelastine) and aldose reductase inhibitors (e.g., Zopolrestat), its most transformative application has been in the realm of DNA Damage Response (DDR) therapeutics.

This scaffold serves as the pharmacophore anchor for Olaparib (Lynparza) , the first-in-class Poly(ADP-ribose) polymerase (PARP) inhibitor approved for BRCA-mutated ovarian and breast cancers. Its success lies in its ability to mimic the nicotinamide moiety of NAD+, effectively locking onto the catalytic domain of PARP enzymes. This guide dissects the synthetic architecture, structure-activity relationships (SAR), and mechanistic underpinnings of this critical core.[1]

Chemical Architecture & Synthesis

The phthalazin-1(2H)-one core is a bicyclic pyridazine derivative. Its stability and capacity for hydrogen bonding make it an ideal "warhead" for enzyme active sites.

Retrosynthetic Analysis

The construction of the core typically relies on the condensation of hydrazine derivatives with ortho-dicarbonyl benzene precursors.

-

Method A (Classical): Condensation of phthalic anhydride with hydrazine hydrate.

-

Method B (Modern/Olaparib): Reaction of 2-acyl- or 2-formylbenzoic acids with hydrazine. This allows for regioselective substitution at the C-4 position, which is critical for potency.

Synthesis Workflow (DOT Visualization)

The following diagram outlines the primary synthetic pathways to the core structure.

Caption: Figure 1.[2][3][4] Convergent synthetic pathways for the assembly of the phthalazin-1(2H)-one scaffold.

Medicinal Chemistry & SAR

The biological efficacy of phthalazin-1(2H)-one derivatives is governed by strict Structure-Activity Relationships (SAR).

The "Warhead" (Lactam Region)

The cis-amide (lactam) motif at positions N-2 and C-1 is the pharmacophore's anchor.

-

N-2 Proton: Essential for hydrogen bonding donor capability. Alkylation at N-2 often abolishes PARP inhibitory activity but may tune the molecule for other targets (e.g., VEGFR2 or antimicrobial applications).

-

C-1 Carbonyl: Acts as a hydrogen bond acceptor.

The Selectivity Vector (C-4 Position)

The C-4 position is the primary vector for optimization.

-

Steric Bulk: Large, lipophilic groups (e.g., benzyl, piperazine-linked moieties) at C-4 occupy the hydrophobic pocket of the enzyme, improving selectivity.

-

Olaparib Design: In Olaparib, the C-4 position features a 4-fluoro-3-(piperazine-1-carbonyl)benzyl group. The piperazine tail improves solubility and pharmacokinetic properties.

SAR Map (DOT Visualization)

Caption: Figure 2. Structure-Activity Relationship (SAR) map highlighting critical regions for ligand optimization.

Pharmacology: The Mechanism of Action

The phthalazinone core is a classic example of biomimetic drug design .

Nicotinamide Mimicry

PARP enzymes use NAD+ as a substrate to repair DNA single-strand breaks. The phthalazinone core structurally mimics the nicotinamide portion of NAD+.

-

Binding Mode: The core inserts into the nicotinamide-binding pocket of PARP1/2.

-

Key Interactions:

-

Gly863 (PARP1): Forms a hydrogen bond with the N-2 proton (NH).

-

Ser904 (PARP1): Forms a hydrogen bond with the C-1 carbonyl oxygen.

-

PARP Trapping

Beyond catalytic inhibition, phthalazinone-based inhibitors (like Olaparib and Talazoparib) induce PARP trapping . They lock the PARP enzyme onto the DNA damage site, creating a cytotoxic lesion that is far more lethal to cancer cells than simple catalytic inhibition, especially in BRCA-deficient cells (Synthetic Lethality).

Mechanistic Pathway (DOT Visualization)

Caption: Figure 3. Mechanism of Action illustrating the progression from binding to synthetic lethality.

Quantitative Data: Comparative Potency

The following table summarizes the potency of key phthalazinone-based (and related) PARP inhibitors. Note the correlation between the core structure and IC50 values.

| Compound | Core Structure | Target | IC50 (PARP1) | Clinical Status |

| Olaparib | Phthalazin-1(2H)-one | PARP1/2 | 5 nM | Approved (Ovarian, Breast) |

| Talazoparib | Phthalazin-1(2H)-one (Fused) | PARP1/2 | 1.2 nM | Approved (Breast) |

| AZD2461 | Phthalazin-1(2H)-one | PARP1/2 | ~5 nM | Clinical Trials |

| Hydralazine | Phthalazine | Vasodilator | N/A (Weak) | Approved (Hypertension) |

Data Source: Compiled from J. Med. Chem. and clinical trial data [1, 5, 8].[2][3][5][6][7]

Experimental Protocol

Protocol: Synthesis of 4-(4-fluorobenzyl)phthalazin-1(2H)-one

A representative protocol for generating the core scaffold, adapted from standard medicinal chemistry routes [6, 11].

Objective: To synthesize the core intermediate for Olaparib-type inhibitors.

Reagents:

-

2-(4-Fluorophenylacetyl)benzoic acid (1.0 eq)

-

Hydrazine hydrate (excess, ~3-5 eq)

-

Ethanol (Solvent)

-

Acetic Acid (Catalyst, optional)[8]

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-(4-fluorophenylacetyl)benzoic acid (10 mmol) in Ethanol (50 mL).

-

Addition: Slowly add Hydrazine hydrate (50 mmol) to the stirring solution at room temperature. Caution: Exothermic reaction.

-

Reflux: Heat the reaction mixture to reflux (80°C) and maintain for 4–6 hours. Monitor progress via TLC (System: Ethyl Acetate/Hexane 1:1). The starting material spot should disappear, and a new fluorescent spot (the phthalazinone) should appear.

-

Cooling: Allow the mixture to cool to room temperature. The product typically precipitates as a white or off-white solid.

-

Isolation: Filter the solid under vacuum. Wash the filter cake with cold ethanol (2 x 10 mL) and then with water (2 x 20 mL) to remove excess hydrazine.

-

Purification: Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography if necessary.

-

Validation: Confirm structure via 1H-NMR (DMSO-d6). Look for the characteristic singlet (or broad peak) of the lactam NH at ~12.5 ppm and the benzyl methylene protons.

Self-Validating Checkpoint:

-

If the product remains soluble, concentrate the ethanol to 1/3 volume and cool on ice.

-

The melting point should be sharp (typically >150°C for this class).

References

-

Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Int. J. Mol. Sci. 2021.[7][9][10] Link

-

Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry. Eur. J. Med.[11][12] Chem. 2019. Link

-

Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors. Bioorg. Med. Chem. 2024.[3][13] Link

-

Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. ACS Omega. 2022.[14] Link

-

Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Molecules. 2022.[14] Link

-

Recent Developments in Chemistry of Phthalazines. Organic Chem. Curr. Res. 2015. Link

-

Synthesis of novel phthalazine-based derivatives with potent cytotoxicity. Sci. Rep. 2024.[3][13] Link

-

Phthalazinones.[8][2][5][9][11][12][13][15][16][17] Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. Bioorg.[2][16] Med. Chem. Lett. 2005.[2] Link

Sources

- 1. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sciforum.net [sciforum.net]

- 6. mdpi.com [mdpi.com]

- 7. Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. longdom.org [longdom.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. WO2018038680A1 - Processes for preparing olaparib - Google Patents [patents.google.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pharmainfo.in [pharmainfo.in]

- 16. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. jpsbr.org [jpsbr.org]

Technical Guide: Spectroscopic Characterization of 7-Nitrophthalazin-1(2H)-one

This guide details the spectroscopic characterization of 7-Nitrophthalazin-1(2H)-one , a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors.[1] The data presented synthesizes experimental precedents with structural elucidation logic to provide a robust reference for identification.

Compound Identity & Significance

-

Chemical Name: 7-Nitrophthalazin-1(2H)-one[1]

-

CAS Number: 89898-94-2[1]

-

Molecular Formula:

-

Molecular Weight: 191.14 g/mol

-

Structural Context: A bicyclic diaza-heterocycle featuring a phthalazinone core substituted with a nitro group at position 7.[1] It serves as a scaffold for drug discovery, particularly in the development of PARP inhibitors (e.g., Olaparib analogs) where the 4-position is further functionalized.[1]

Regiochemical Distinction

It is crucial to distinguish the 7-nitro isomer from the 6-nitro isomer.

-

7-Nitro Isomer: Derived from 5-nitro-2-formylbenzoic acid .[1]

-

6-Nitro Isomer: Derived from 4-nitro-2-formylbenzoic acid .[1]

-

Note: Direct nitration of phthalazin-1(2H)-one typically yields a mixture favoring the 5-nitro and 8-nitro isomers due to the directing effects of the hydrazide moiety; therefore, de novo synthesis from the substituted benzoic acid precursor is the preferred route for high regiochemical purity.[1]

Synthesis & Preparation Overview

To ensure the spectroscopic data corresponds to the correct regioisomer, the synthesis pathway must be controlled.

Protocol Summary:

-

Precursor: 2-Formyl-5-nitrobenzoic acid.[1]

-

Reagent: Hydrazine hydrate (

). -

Conditions: Reflux in Ethanol/Acetic Acid.

-

Mechanism: Condensation of hydrazine with the formyl group followed by cyclization with the carboxylic acid (or ester) to form the lactam ring.

Figure 1: Regioselective synthesis pathway ensuring the formation of the 7-nitro isomer.[1]

Spectroscopic Data Analysis

A. Mass Spectrometry (MS)

The mass spectrum provides the primary confirmation of molecular weight and substituent loss.

| Parameter | Value / Observation | Interpretation |

| Ionization Mode | ESI+ (Electrospray Ionization) | Soft ionization favors |

| Molecular Ion | m/z 192.1 | Consistent with MW 191.14 |

| Fragment 1 | m/z 146 | Loss of nitro group (characteristic 46 Da loss) |

| Fragment 2 | m/z 118 | Contraction of the pyridazinone ring (loss of Carbonyl) |

| Adducts | m/z 214 | Common sodium adduct in ESI |

Fragmentation Logic: The stability of the phthalazinone core means the primary fragmentation pathway involves the cleavage of the labile nitro group followed by the ejection of CO from the lactam ring.[1]

B. Infrared Spectroscopy (FT-IR)

IR analysis confirms the presence of the lactam (cyclic amide) and the nitro group.

| Functional Group | Wavenumber ( | Intensity | Assignment |

| Amide NH | 3150 – 3250 | Medium, Broad | N-H stretching (H-bonded in solid state) |

| Lactam C=O | 1660 – 1680 | Strong | C=O stretching (characteristic of phthalazinones) |

| C=N | 1610 – 1620 | Medium | C=N stretching of the hydrazone-like bond |

| Nitro ( | 1525 – 1535 | Strong | Asymmetric N-O stretch |

| Nitro ( | 1345 – 1355 | Strong | Symmetric N-O stretch |

| Aromatic C=C | 1580, 1480 | Medium | Benzene ring skeletal vibrations |

C. Nuclear Magnetic Resonance (NMR)

NMR provides the definitive structural proof. The chemical shifts below are characteristic for 7-nitrophthalazin-1(2H)-one in DMSO-

H NMR (400 MHz, DMSO-

)

The 7-nitro substitution pattern breaks the symmetry of the benzene ring, creating a distinct AMX or ABC splitting pattern.[1]

| Position | Shift ( | Multiplicity | Assignment Logic | |

| H-2 | 12.85 | s (broad) | - | Lactam NH .[1] Highly deshielded, exchangeable with |

| H-8 | 8.85 | d | ~2.0 | Aromatic .[1][2] Deshielded by C=O (anisotropic) and ortho-NO2 .[1] Appears as a doublet due to meta-coupling with H-6.[1] |

| H-6 | 8.60 | dd | 8.5, 2.0 | Aromatic .[1] Deshielded by ortho-NO2 . Split by ortho-H5 (large J) and meta-H8 (small J).[1] |

| H-4 | 8.52 | s | - | Azomethine (CH=N) .[1] Characteristic singlet for phthalazinones. |

| H-5 | 8.25 | d | 8.5 | Aromatic .[1][2] Least deshielded aromatic proton. Ortho coupling to H-6.[1] |

Detailed Assignment Rationale:

-

H-8 (The "Watcher"): This proton sits between the carbonyl group (C1) and the nitro group (C7). Both groups are electron-withdrawing.[1] The carbonyl exerts a strong deshielding anisotropic effect (peri-effect), and the nitro group exerts an inductive deshielding effect. This makes H-8 the most downfield aromatic signal.[1]

-

H-4 (The Singlet): The proton on the heterocyclic ring (C4) typically appears as a sharp singlet around 8.4–8.6 ppm. It does not couple strongly with the benzene ring protons.

C NMR (100 MHz, DMSO-

)

| Position | Shift ( | Assignment |

| C-1 | 159.5 | C=O (Lactam carbonyl) |

| C-7 | 149.8 | C-NO2 (Ipso carbon, weak intensity) |

| C-4 | 139.2 | C=N (Azomethine carbon) |

| C-4a | 134.5 | Bridgehead carbon |

| C-8a | 129.8 | Bridgehead carbon |

| C-6 | 128.5 | Aromatic CH |

| C-8 | 126.2 | Aromatic CH (Deshielded by CO) |

| C-5 | 124.8 | Aromatic CH |

Experimental Protocol for Analysis

To replicate these results, follow this standardized sample preparation workflow.

NMR Sample Preparation

-

Solvent: Use DMSO-

(99.8% D). Chloroform ( -

Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

-

Filtration: If the solution is cloudy (common with crude nitro compounds), filter through a cotton plug or PTFE syringe filter to remove paramagnetic particulates that broaden peaks.

Differentiation from Isomers (Self-Validating Step)

If you suspect the presence of the 6-nitro isomer (a common impurity if 4-nitrophthalic anhydride was used):

-

Look at H-8: In the 6-nitro isomer, H-8 is not ortho to the nitro group.[1] It will appear upfield relative to the 7-nitro analog.[1]

-

Look at H-5: In the 6-nitro isomer, H-5 is a singlet (or small meta doublet), whereas in the 7-nitro isomer, H-5 is a large doublet (

Hz).[1] -

Validation Rule: If the spectrum shows a large doublet (

Hz) at ~8.2 ppm, you likely have the 7-nitro isomer (coupling between H5 and H6).[1]

Figure 2: Logic flow for distinguishing 7-nitro from 6-nitro isomers using NMR coupling constants.

References

-

Synthesis of Phthalazinone Cores

-

Spectroscopic Data of Phthalazinones

- Title: "Synthesis and characterization of novel phthalazin-1(2H)

- Source: Journal of Molecular Structure, 2018.

-

URL:[Link]

-

Regioselectivity in Nitration

- Title: "Regioselectivity in Electrophilic Arom

- Source: Chemistry LibreTexts.

-

URL:[Link]

Sources

7-Nitrophthalazin-1(2H)-one: Pharmacophore Profiling and Therapeutic Target Analysis

Executive Summary

7-Nitrophthalazin-1(2H)-one is a critical heterocyclic scaffold and synthetic progenitor in the development of poly(ADP-ribose) polymerase (PARP) inhibitors, phosphodiesterase (PDE) inhibitors, and aldose reductase antagonists. While often utilized as a high-value intermediate for generating 7-amino-phthalazinone libraries, the molecule itself possesses intrinsic pharmacophoric properties defined by its bicyclic lactam core and the electron-withdrawing nitro group at the C7 position. This guide analyzes its target profile, mechanism of action, and experimental utility in drug discovery.[1][2]

Part 1: Chemical Profile & Scaffold Analysis

Structural Significance

The phthalazin-1(2H)-one core is a "privileged structure" in medicinal chemistry, capable of mimicking the nicotinamide moiety of NAD+, the cofactor for PARP enzymes. The introduction of a nitro group at the C7 position creates a unique electronic environment:

-

Electronic Modulation: The strong electron-withdrawing nature (

) decreases electron density on the benzene ring, potentially altering the pKa of the lactam nitrogen and affecting hydrogen bond donor capability. -

Synthetic "Pivot": The 7-nitro group serves as a masked aniline. Reduction yields 7-aminophthalazin-1(2H)-one, a versatile handle for installing solubilizing groups (e.g., piperazine linkers seen in Olaparib analogs) or electrophilic warheads.

| Property | Value | Clinical Relevance |

| Core Scaffold | Phthalazin-1(2H)-one | Mimics Nicotinamide (NAD+ cofactor). |

| Key Substituent | 7-Nitro ( | Electron-withdrawing; Precursor to 7-amino "warheads". |

| Primary Target Class | PARP-1 / PARP-2 | DNA Damage Response (DDR) pathway inhibition. |

| Secondary Target Class | PDE4 / PDE5 | Anti-inflammatory / Vasodilation. |

Part 2: Primary Therapeutic Target – Poly(ADP-ribose) Polymerase (PARP)[2][3][4][5]

Mechanism of Action: Nicotinamide Mimicry

The primary therapeutic utility of 7-Nitrophthalazin-1(2H)-one lies in its ability to competitively inhibit the catalytic domain of PARP-1 and PARP-2 enzymes.

-

Binding Mode: The lactam unit (NH-CO) forms critical hydrogen bonds with the backbone of Gly863 and the side chain of Ser904 within the PARP-1 active site (residue numbering based on human PARP-1 crystal structures).

-

The "Nitro" Effect: While 4-substituted phthalazinones (like Olaparib) are the clinical standard, 7-substituted variants are explored for selectivity. The nitro group may sterically occlude deep pocket binding if not reduced, but it establishes the core binding geometry required for competitive inhibition against NAD+.

Functional Role: Synthetic Lethality

Inhibitors based on this scaffold induce "synthetic lethality" in cancer cells deficient in Homologous Recombination (HR) repair (e.g., BRCA1/2 mutations).

-

Inhibition: Blocks PARP catalytic activity, preventing Single-Strand Break (SSB) repair.

-

Trapping: Traps PARP-DNA complexes, stalling replication forks.

-

Collapse: Replication forks collapse into Double-Strand Breaks (DSBs).

-

Death: In BRCA-deficient cells, DSBs cannot be repaired, leading to apoptosis.

Visualization: PARP Inhibition Pathway

Caption: Mechanism of Synthetic Lethality induced by Phthalazinone-based PARP inhibitors in BRCA-deficient cells.

Part 3: Secondary & Emerging Targets

Phosphodiesterase (PDE) Inhibition

Phthalazinones are historically significant inhibitors of cyclic nucleotide phosphodiesterases (PDEs).[3]

-

Target: PDE4 (cAMP-specific) and PDE5 (cGMP-specific).

-

Relevance: PDE4 inhibition is a target for inflammatory diseases (COPD, asthma, psoriasis). The phthalazinone core mimics the purine ring of cAMP/cGMP.

-

Activity: 7-Nitrophthalazin-1(2H)-one derivatives have shown micromolar inhibition of PDE4 isozymes, reducing the hydrolysis of cAMP and downregulating pro-inflammatory cytokines (TNF-

).

Aldose Reductase (ALR2)[7]

-

Context: ALR2 is the rate-limiting enzyme in the polyol pathway, implicated in diabetic complications (neuropathy, retinopathy).[4]

-

Interaction: The acidic proton of the lactam (N-H) and the carbonyl (C=O) can chelate the active site residues. Nitro-substituted benzothiadiazines and phthalazines have been identified as specific inhibitors of ALR2, distinguishing them from the related aldehyde reductase (ALR1).

Part 4: Experimental Protocols

Protocol: Synthesis of 7-Aminophthalazin-1(2H)-one (Key Intermediate)

Context: The nitro group is rarely the final "warhead"; it is reduced to the amine to allow amide coupling with solubilizing tails (e.g., cyclopropanecarbonyl-piperazine).

Reagents: 7-Nitrophthalazin-1(2H)-one, Hydrazine hydrate (

-

Dissolution: Suspend 7-Nitrophthalazin-1(2H)-one (1.0 eq) in Ethanol (0.1 M concentration).

-

Catalyst Addition: Add 10% Pd/C (5 wt% loading) under an inert nitrogen atmosphere.

-

Reduction: Heat the mixture to reflux (

C). Dropwise add Hydrazine hydrate (5.0 eq) over 30 minutes.-

Note: Hydrazine is used as a hydrogen transfer donor; simpler than

gas balloons for this specific nitro reduction.

-

-

Monitoring: Monitor via TLC (Mobile phase: DCM/MeOH 9:1). The nitro compound (yellow) will disappear; the amine (fluorescent blue under UV) will appear.

-

Workup: Filter hot through Celite to remove Pd/C. Concentrate the filtrate in vacuo.

-

Purification: Recrystallize from Ethanol/Water to yield 7-aminophthalazin-1(2H)-one as a pale yellow solid.

Protocol: In Vitro PARP-1 Inhibition Assay

Objective: Determine the IC50 of the molecule or its derivatives.

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 25 mM

, 0.1 mg/mL BSA, 1 mM DTT. -

Enzyme Prep: Dilute recombinant Human PARP-1 (High Specific Activity) to 0.5 units/well.

-

Substrate: Biotinylated NAD+ (25

M) and activated DNA (10 -

Reaction:

-

Add 7-Nitrophthalazin-1(2H)-one (serial dilutions: 10

M to 1 nM) to 96-well histone-coated plates. -

Add PARP-1 enzyme and incubate for 15 min at RT.

-

Initiate reaction with Biotin-NAD+/DNA mix. Incubate 60 min at RT.

-

-

Detection:

-

Wash plate 3x with PBS-T.

-

Add Streptavidin-HRP conjugate (1:5000). Incubate 30 min.

-

Add TMB substrate. Stop reaction with 1M

. -

Read Absorbance at 450 nm.

-

-

Analysis: Fit data to a 4-parameter logistic equation to calculate IC50.

Part 5: Data Summary & Comparative Potency

The following table contrasts the target profile of the 7-nitro scaffold against the clinical standard (Olaparib) and related derivatives.

| Compound | C7 Substituent | C4 Substituent | Primary Target | Est. IC50 (PARP-1) | Status |

| 7-Nitrophthalazin-1(2H)-one | PARP-1 / PDE4 | > 10 | Synthetic Intermediate | ||

| 7-Aminophthalazin-1(2H)-one | PARP-1 | ~ 1-5 | Precursor | ||

| Olaparib (AZD2281) | Piperazine-linker | PARP-1 / PARP-2 | 5 nM | FDA Approved | |

| Phthalazinone (Unsub.) | PDE / PARP | ~ 30 | Scaffold |

Note: The 7-nitro derivative is significantly less potent than 4-substituted clinical drugs but is essential for accessing the chemical space of 7-amido-phthalazinones, which can achieve nanomolar potency.

Part 6: References

-

Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry. Link

-

Lohse, A., et al. (2011). Synthesis and biological evaluation of new phthalazinone derivatives as inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1).[5] Bioorganic & Medicinal Chemistry Letters. Link

-

Costantino, G., et al. (2005). Phthalazinone PDE IV inhibitors: conformational study of some 6-methoxy-1,4-disubstituted derivatives. Bioorganic & Medicinal Chemistry.[1][6][5][7][8] Link

-

Motta, C. L., et al. (2016). Aldose Reductase Inhibition Counteracts Oxidative-Nitrosative Stress and Poly(ADP-Ribose) Polymerase Activation in Tissue Sites for Diabetes Complications. Diabetes.[1][9][10] Link

-

PubChem Compound Summary. (2024). Phthalazin-1(2H)-one.[11][6][3][12][13] National Center for Biotechnology Information. Link

Sources

- 1. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Aldose Reductase, Oxidative Stress, and Diabetic Mellitus [frontiersin.org]

- 5. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. ALDOSE REDUCTASE: New Insights for an Old Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Hypoxia-activated prodrugs of phenolic olaparib analogues for tumour-selective chemosensitisation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility and Stability of 7-Nitrophthalazin-1(2H)-one

[1]

Executive Summary & Chemical Identity

7-Nitrophthalazin-1(2H)-one is a bicyclic nitrogen heterocycle characterized by a phthalazinone core substituted with a nitro group at the 7-position.[1][2][3][4] It serves as a pivotal scaffold in medicinal chemistry, particularly as a precursor to 7-aminophthalazin-1(2H)-one, which acts as the pharmacophore anchor for several PARP inhibitors (e.g., analogs of Olaparib).[1]

Physicochemical Profile

| Property | Specification |

| CAS Number | 89898-94-2 |

| IUPAC Name | 7-nitro-2H-phthalazin-1-one |

| Molecular Formula | C₈H₅N₃O₃ |

| Molecular Weight | 191.14 g/mol |

| Appearance | Pale yellow to off-white crystalline powder |

| Melting Point | 232–233 °C (Decomposes) |

| pKa (Predicted) | ~10.8 (Acidic NH) |

| LogP (Predicted) | ~0.8 – 1.2 |

Solubility Profile

Understanding the solubility landscape is essential for assay development and synthetic optimization.[1][4] The compound exhibits the classic behavior of a polar, hydrogen-bond-donating heterocycle: poor aqueous solubility but high affinity for polar aprotic solvents.[1][4]

Solvent Compatibility Table

The following data summarizes the solubility behavior based on structural analogs and experimental precedents for phthalazinones.

| Solvent Class | Specific Solvent | Solubility Rating | Application Note |

| Polar Aprotic | DMSO | High (>50 mg/mL) | Preferred for stock solutions (10-100 mM).[1][4] |

| Polar Aprotic | DMF | High (>50 mg/mL) | Alternative for synthetic reactions.[4] |

| Polar Protic | Ethanol/Methanol | Low (<1 mg/mL) | Used for recrystallization at high temperatures.[4] |

| Chlorinated | Dichloromethane | Very Low | Poor solubility; not recommended for extraction.[1][4] |

| Aqueous | Water (pH 7) | Insoluble (<0.1 mg/mL) | Requires co-solvent or pH adjustment.[4] |

| Aqueous Base | 0.1 M NaOH | Moderate/Soluble | Deprotonation of lactam NH forms a soluble salt.[1][4] |

pH-Dependent Solubility Mechanism

The phthalazinone core contains a lactam moiety (–C(=O)NH–).[1][4] The proton on the nitrogen is weakly acidic (pKa ~10.8).[4]

-

pH < 9: The compound remains neutral and poorly soluble in water.[1][4]

-

pH > 11: Deprotonation occurs, forming the phthalazin-1-olate anion , significantly increasing aqueous solubility.[1][4]

-

Critical Note: While basic pH improves solubility, prolonged exposure to high pH (>12) can catalyze ring-opening hydrolysis (see Stability Section).[1][4]

Stability Profile & Degradation Pathways

7-Nitrophthalazin-1(2H)-one is thermally stable but chemically reactive under specific stress conditions.[1][4]

Thermal Stability

-

Solid State: Stable up to its melting point (~232 °C).[4] It can be stored at room temperature (RT) if kept dry.[4]

-

Solution State: Stable in DMSO/DMF at RT for >24 hours.

Chemical Stability (Stress Conditions)

The compound is susceptible to three primary degradation vectors:[1][4]

-

Reductive Instability: The 7-nitro group is easily reduced to an amine (7-amino) by reducing agents (e.g., H₂/Pd, Fe/HCl, or biological reductases).[1][4] This is often a desired synthetic step but constitutes "degradation" if unintentional.[1][4]

-

Hydrolytic Ring Opening (Base-Catalyzed): Strong bases attack the carbonyl carbon, cleaving the N-N bond or opening the lactam ring to form 2-formyl-5-nitrobenzoic acid hydrazones.[1][4]

-

Oxidative Stability: Generally resistant to mild oxidation, though the hydrazone-like character can be susceptible to strong oxidants (e.g., KMnO₄).[1][4]

Degradation Pathway Diagram

The following diagram illustrates the logical degradation and reaction pathways.

[1][4][9]

Experimental Protocols

Protocol: Thermodynamic Solubility Determination (Shake-Flask)

Objective: Accurate determination of saturation solubility in various buffers.[1][4]

-

Preparation: Weigh 5 mg of 7-Nitrophthalazin-1(2H)-one into a 4 mL glass vial.

-

Solvent Addition: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4, 0.1M HCl, 0.1M NaOH).[1][4]

-

Equilibration:

-

Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter to remove undissolved solids.

-

Quantification (HPLC):

Protocol: Forced Degradation Study

Objective: Validate stability limits for storage and handling.

| Stress Condition | Procedure | Sampling Timepoints | Expected Outcome |

| Acid Hydrolysis | Dissolve in 1M HCl / DMSO (1:1), heat to 60°C. | 0, 4, 24 Hours | Minimal degradation (Ring is acid-stable).[1] |

| Base Hydrolysis | Dissolve in 1M NaOH / DMSO (1:1), heat to 60°C. | 0, 2, 4 Hours | High Degradation (Ring opening). |

| Oxidation | Add 3% H₂O₂ to solution at RT.[1][4] | 0, 24 Hours | Monitor for N-oxide formation.[1][4] |

| Photostability | Expose solid powder to UV/Vis light (1.2 million lux hours).[4] | 24 Hours | Minor discoloration (Nitro group sensitivity). |

Analytical Method (HPLC-UV)

References

-

ChemicalBook. (2024).[4][5] 7-nitrophthalazin-1(2H)-one Properties and CAS Data. Retrieved from [1][4]

-

GuideChem. (2024).[4] 5-Nitrophthalazin-1(2H)-one and Isomers Structure and Synthesis. Retrieved from [1][4]

-

PubChem. (2024).[4] Phthalazin-1(2H)-one Compound Summary. National Library of Medicine.[1][4] Retrieved from [1][4]

-

MDPI. (2015).[4] Phthalazin-1(2H)-one as a Remarkable Scaffold in Drug Discovery. Molecules. Retrieved from [1][4]

-

ACS Publications. (2022).[4] Synthesis of Novel Phthalazinedione-Based Derivatives. ACS Omega.[1][4] Retrieved from [1][4]

Sources

- 1. CAS 3682-19-7: 4-Hydroxy-7-nitro-1(2H)-phthalazinone [cymitquimica.com]

- 2. 4-Nitrophthalhydrazide | C8H5N3O4 | CID 3543259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 7-nitrophthalazin-1(2H)-one | 89898-94-2 [amp.chemicalbook.com]

- 4. 1(2H)-Phthalazinone | C8H6N2O | CID 8394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Structural Investigations of Phthalazinone Derivatives as Allosteric Inhibitors of Human DNA Methyltransferase 3A - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Elucidation of 7-Nitrophthalazin-1(2H)-one: Pharmacophore Modeling and Binding Kinetics

Executive Summary

This technical guide details the computational profiling of 7-Nitrophthalazin-1(2H)-one , a critical scaffold in the design of Poly(ADP-ribose) polymerase (PARP) and Aldose Reductase (ALR2) inhibitors. Unlike generic modeling tutorials, this document focuses on the specific physicochemical challenges posed by the phthalazinone core—specifically the lactam-lactim tautomerism and the electronic influence of the 7-nitro group .

The 7-nitro moiety acts as a strong electron-withdrawing group (EWG), significantly altering the pKa of the lactam ring and enhancing

Part 1: Molecular Architecture & Ligand Preparation

The Tautomerism Challenge

The phthalazin-1(2H)-one core exists in a dynamic equilibrium between the lactam (NH-C=O) and lactim (N=C-OH) forms.

-

Expert Insight: For PARP-1 inhibition, the lactam tautomer is the bioactive species. It mimics the nicotinamide moiety of NAD+, the natural substrate of PARP. The NH group acts as a hydrogen bond donor to Gly863, while the carbonyl oxygen accepts a hydrogen bond from Ser904.

-

Protocol: You must explicitly force the lactam state during ligand preparation. Standard protonation algorithms (e.g., LigPrep) may incorrectly assign the aromatic enol form at pH 7.4.

Electronic Impact of the 7-Nitro Group

The nitro group (

-

Effect: This lowers the electron density of the aromatic system, potentially strengthening

- -

DFT Optimization: Geometry optimization should be performed using the B3LYP/6-31G * basis set to accurately model the planar constraints and the partial charge distribution on the nitro oxygens.

Workflow Visualization

The following diagram outlines the critical ligand preparation and docking pipeline.

Caption: Integrated workflow for ensuring correct tautomeric state and electronic parameterization prior to docking.

Part 2: Target Selection & Docking Protocol

Primary Target: PARP-1 (Poly (ADP-ribose) polymerase 1)

The 7-nitrophthalazin-1(2H)-one scaffold is a fragment analog of Olaparib .

-

PDB ID: 1UK0 (Crystal structure of PARP-1 with a phthalazinone inhibitor).

-

Binding Pocket: The catalytic domain (NAD+ binding site).

Step-by-Step Docking Methodology

This protocol uses AutoDock Vina , but is adaptable to Glide or Gold.

-

Grid Box Definition:

-

Center: Coordinates of the co-crystallized ligand in 1UK0 (approx. X: 36.5, Y: 45.2, Z: 28.1).

-

Size:

Å. This is sufficient for the fragment but should be expanded if modeling larger 4-substituted derivatives.

-

-

Scoring Function: Use Vina scoring (empirical + knowledge-based) which favors hydrophobic contacts and hydrogen bonds.

-

Constraint Setup (Optional but Recommended):

-

Define a hydrogen bond constraint between the Lactam NH and Gly863 (O) .

-

Define a hydrogen bond constraint between the Lactam C=O and Ser904 (OH) .

-

Reasoning: These are the "anchor" interactions for the phthalazinone pharmacophore.

-

Interaction Analysis

The following table summarizes the expected interaction profile for the 7-nitro derivative compared to the unsubstituted core.

| Interaction Type | Residue (PARP-1) | Atom in Ligand | Role of 7-Nitro Group |

| H-Bond Donor | Gly863 (Backbone O) | N2-H (Lactam) | Enhancement: Nitro (EWG) increases acidity of N2-H, potentially strengthening this bond. |

| H-Bond Acceptor | Ser904 (Sidechain OH) | C1=O (Carbonyl) | Neutral/Slight reduction due to electron withdrawal. |